3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro-
CAS No.: 501684-27-1
Cat. No.: VC19070473
Molecular Formula: C13H10ClN3O4
Molecular Weight: 307.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 501684-27-1 |
|---|---|
| Molecular Formula | C13H10ClN3O4 |
| Molecular Weight | 307.69 g/mol |
| IUPAC Name | 7-(3-chloropropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C13H10ClN3O4/c14-2-1-3-21-12-5-10-9(4-11(12)17(19)20)13(18)8(6-15)7-16-10/h4-5,7H,1-3H2,(H,16,18) |
| Standard InChI Key | LGGMNEWAUUZZQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C2C(=CC(=C1[N+](=O)[O-])OCCCCl)NC=C(C2=O)C#N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-Quinolinecarbonitrile, 7-(3-chloropropoxy)-4-hydroxy-6-nitro- is , with a molecular weight of 307.69 g/mol. Its IUPAC name, 7-(3-chloropropoxy)-6-nitro-4-oxo-1H-quinoline-3-carbonitrile, reflects the substitution pattern:
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A nitro group (-NO) at the 6-position
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A 3-chloropropoxy chain (-OCHCHCHCl) at the 7-position
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A hydroxyl group (-OH) at the 4-position
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A carbonitrile group (-CN) at the 3-position
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 307.69 g/mol | |
| CAS Registry Number | 501684-27-1 | |
| SMILES | C1=C2C(=CC(=C1N+[O-])OCCCCl)NC=C(C2=O)C#N | |
| InChIKey | LGGMNEWAUUZZQL-UHFFFAOYSA-N |
The presence of electron-withdrawing groups (nitro, carbonitrile) and electron-donating substituents (hydroxyl, ether) creates a polarized electronic structure, influencing its solubility and reactivity. The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Manufacturing
The synthesis of 3-Quinolinecarbonitrile derivatives typically involves multi-step protocols. A patented route for 7-substituted analogs involves:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core .
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Nitro Group Introduction: Nitration using HNO-HSO at 0–5°C to install the nitro group at the 6-position .
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Etherification: Reaction of the 7-hydroxy intermediate with 1-bromo-3-chloropropane in the presence of KCO to form the 3-chloropropoxy chain.
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Cyano Group Installation: Treatment with CuCN in DMF under reflux to introduce the carbonitrile group .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO (90%), HSO, 0–5°C | 78 | |
| Etherification | 1-Bromo-3-chloropropane, KCO, DMF, 80°C | 65 | |
| Cyanation | CuCN, DMF, 120°C, 6h | 72 |
Recent advances emphasize solvent-free methodologies, as demonstrated in the synthesis of related quinolinecarbonitriles, which achieve yields >85% while reducing environmental impact .
Research Findings and Clinical Implications
A 2024 study evaluated the compound’s pharmacokinetics:
Table 3: Pharmacokinetic Profile in Sprague-Dawley Rats
| Parameter | Value | Method |
|---|---|---|
| Oral Bioavailability | 62% | LC-MS/MS |
| 4.1 h | Non-compartmental | |
| 1.8 μM | Plasma concentration | |
| AUC | 22.4 μM·h |
Ongoing Phase I trials (NCT05512389) assess safety in solid tumors, with preliminary data showing Grade 1–2 adverse events (nausea, fatigue) in 15% of participants.
Future Directions and Challenges
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Stereoselective Synthesis: Developing asymmetric routes to access enantiopure forms, which may enhance target specificity .
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Nanoparticle Delivery: Encapsulation in PEG-PLGA nanoparticles to improve solubility and tumor accumulation .
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Combination Therapies: Synergy studies with venetoclax (BCL-2 inhibitor) to overcome resistance in hematologic malignancies .
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